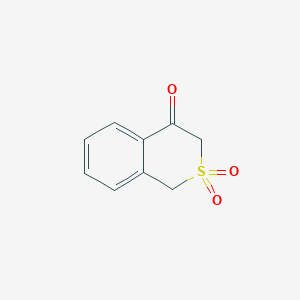

Isothiochroman-4-one 2,2-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dioxo-1H-isothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCXMBLDKALJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937297 | |

| Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16723-58-3 | |

| Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isothiochroman 4 One 2,2 Dioxide

Established Synthetic Pathways to the Isothiochroman-4-one 2,2-dioxide System

Established methods for the synthesis of the this compound core structure primarily rely on the formation of the heterocyclic ring followed by oxidation of the sulfur atom. These pathways often utilize readily available starting materials and well-understood reaction mechanisms.

Cyclocondensation Reactions from Precursor Compounds

Cyclocondensation reactions represent a fundamental approach to constructing the isothiochroman-4-one framework. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a substituted 3-(benzylthio)propanoic acid. In this method, the thiopropanoic acid derivative is treated with a strong acid, typically a Lewis acid like aluminum chloride or a protic acid like polyphosphoric acid, to promote cyclization onto the aromatic ring. digitellinc.comoclc.org The subsequent oxidation of the resulting thioether to the corresponding sulfone yields the target molecule.

The general reaction scheme involves the initial formation of an acylium ion from the carboxylic acid, which then undergoes electrophilic aromatic substitution to form the six-membered heterocyclic ring. The choice of acid catalyst and reaction conditions is crucial to optimize the yield and minimize side reactions.

Table 1: Representative Conditions for Friedel-Crafts Cyclocondensation

| Precursor Type | Catalyst | Solvent | Temperature | Yield |

| 3-(Arylthio)propanoic acid | Polyphosphoric Acid | - | 80-100 °C | Moderate |

| 3-(Arylthio)propionyl chloride | AlCl₃ | Dichloromethane | 0 °C to rt | Moderate to Good |

Oxidative Cleavage of Oximes and Related Precursors

The synthesis of ketones from oximes via oxidative cleavage is a well-established transformation in organic chemistry and can be conceptually applied to the synthesis of isothiochroman-4-one derivatives. nih.govresearchgate.netrsc.orgresearchgate.net This approach would involve the preparation of the corresponding oxime of isothiochroman (B1214466) 2,2-dioxide, which can then be cleaved to regenerate the ketone functionality. Various reagents and conditions have been developed for this purpose, including ozonolysis, permanganate (B83412) oxidation, and more recently, methods employing photoexcited nitroarenes or singlet molecular oxygen. nih.govtandfonline.com

The mechanism of oxidative cleavage often involves the initial attack of the oxidant on the C=N double bond, leading to the formation of an unstable intermediate that subsequently fragments to yield the ketone and a nitrogen-containing byproduct. While not a direct route to the this compound itself, this methodology is relevant for the deprotection of a ketone functionality that may have been masked as an oxime during a synthetic sequence.

Cyclisation Reactions of 1-o-Alkylphenylpropane-1,2-diones

A notable synthetic route involves the photocyclisation of 1-o-alkylphenylpropane-1,2-diones in the presence of sulfur dioxide. rsc.orgresearchgate.netrsc.org This reaction proceeds through a photoenol intermediate which can be efficiently trapped by sulfur dioxide. This trapping initiates a cascade of reactions, ultimately leading to the formation of the this compound ring system. This method is particularly interesting as it directly incorporates the sulfone moiety during the cyclization process. The stereochemistry of the starting diketone can influence the stereochemical outcome of the product. rsc.org

Table 2: Photocyclisation of 1-o-Alkylphenylpropane-1,2-diones

| Substrate | Reagent | Conditions | Product |

| 1-o-Alkylphenylpropane-1,2-dione | SO₂ | Photochemical irradiation | This compound derivative |

Peroxyacetic Acid Oxidation of Thiochroman-4-one (B147511)

The oxidation of a pre-formed thiochroman-4-one is a direct and common method to access the corresponding sulfone, this compound. mdpi.comresearchgate.net Peroxyacetic acid is a readily available and effective oxidizing agent for this transformation. qub.ac.ukresearchgate.netnih.gov The reaction typically involves treating the thiochroman-4-one with an excess of peroxyacetic acid in a suitable solvent, such as acetic acid or dichloromethane. The sulfur atom of the thioether is nucleophilic and attacks the electrophilic oxygen of the peroxy acid, leading to the formation of a sulfoxide (B87167) intermediate. A second oxidation step then converts the sulfoxide to the sulfone. Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is necessary to ensure complete oxidation to the sulfone without promoting unwanted side reactions.

Novel and Efficient Synthetic Protocols for this compound

Preparative Methods Based on o-Chloromethylbenzonitrile

A novel and efficient synthetic protocol for the preparation of this compound can be envisioned starting from o-chloromethylbenzonitrile. This approach would involve the reaction of o-chloromethylbenzonitrile with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, to introduce the sulfur atom. The resulting intermediate could then undergo hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization to form the isothiochroman-4-one ring. The final step would be the oxidation of the sulfide to the sulfone. A related synthesis of a similar heterocyclic system has been reported starting from 1-chloromethylnaphthalene. researchgate.net This strategy offers the advantage of building the heterocyclic system from a simple and commercially available starting material.

Table 3: Proposed Synthesis from o-Chloromethylbenzonitrile

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nucleophilic Substitution | Na₂S or Thiourea | o-(Thiomethyl)benzonitrile derivative |

| 2 | Nitrile Hydrolysis | Acid or Base | o-(Thiomethyl)benzoic acid derivative |

| 3 | Cyclization | Dehydrating agent | Isothiochroman-4-one |

| 4 | Oxidation | Peroxyacetic acid | This compound |

Optimization of Multi-step Synthesis and Yield Enhancement Strategies

One established multi-step synthesis begins with the preparation of thiochroman-4-ones. These intermediates can then be oxidized to the corresponding sulfones. The choice of oxidizing agent and reaction conditions is critical for achieving high yields and avoiding side reactions. For instance, the oxidation of thioether precursors to sulfones has been effectively carried out using reagents like Oxone® in a water/ethanol mixture. This method has demonstrated good yields in the synthesis of related thiochroman-4-one 1,1-dioxides. nih.gov

A critical aspect of yield enhancement is the strategic design of the synthetic route to minimize the number of steps and utilize robust and high-yielding reactions. For example, one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency. While a one-pot synthesis for 4-substituted isothiochroman-1-thiones has been developed, its direct application to the target dioxide and the optimization of such a process would be a valuable area of investigation. semanticscholar.org

The table below outlines a conceptual multi-step synthesis for a substituted this compound, highlighting potential areas for optimization.

| Step | Transformation | Reagents & Conditions (Conceptual) | Key Optimization Parameters |

| 1 | Thioether Formation | Substituted Thiophenol, Halogenated Acetic Acid Derivative, Base | Base strength, solvent, temperature, reaction time |

| 2 | Friedel-Crafts Cyclization | Polyphosphoric Acid or other Lewis Acid | Acid concentration, temperature, reaction time |

| 3 | Oxidation | m-CPBA, Oxone®, or H₂O₂/Tungstate | Oxidant stoichiometry, solvent, temperature, catalyst loading |

| 4 | Purification | Recrystallization or Column Chromatography | Solvent system, temperature gradient |

This table is a conceptual representation and specific conditions would need to be determined experimentally.

Stereoselective Syntheses of Substituted Isothiochroman 2,2-Dioxides

The introduction of stereocenters into the this compound framework is of significant interest for the development of chiral compounds with specific biological activities. Stereoselective syntheses aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

One approach to achieving stereoselectivity is through the use of chiral starting materials or chiral auxiliaries. While specific examples for this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable.

A potential strategy for the stereoselective synthesis of substituted isothiochroman-4-one 2,2-dioxides could involve an asymmetric Michael addition to an α,β-unsaturated precursor. This would establish a stereocenter at the C3 position. Subsequent cyclization and oxidation would then yield the desired chiral this compound. The choice of a suitable chiral catalyst would be paramount in achieving high enantioselectivity.

Another avenue for stereocontrol is the diastereoselective reduction of a prochiral ketone. For instance, the reduction of a substituted isothiochroman-4-one could lead to the formation of a chiral alcohol. The stereochemical outcome of such a reduction can often be influenced by the choice of reducing agent and the steric environment around the carbonyl group.

A reported facile method for the preparation of 4-substituted isothiochroman-1-thiones provides a potential entry point for creating substituted isothiochroman-4-one 2,2-dioxides. semanticscholar.org This method involves the reaction of in situ generated α-substituted 2-lithiostyrenes with carbon disulfide, followed by cyclization. The resulting 4-substituted isothiochroman-1-thiones could then be oxidized to the corresponding 4-substituted isothiochroman-4-one 2,2-dioxides. The stereochemistry at the C4 position would be determined by the geometry of the starting styrene (B11656) and the subsequent cyclization step. Further investigation would be required to explore the stereochemical control of this process.

The following table presents a hypothetical stereoselective synthesis of a 4-substituted this compound, illustrating a potential pathway.

| Step | Transformation | Reagents & Conditions (Hypothetical) | Expected Stereochemical Outcome |

| 1 | Asymmetric Conjugate Addition | α,β-Unsaturated Thioester, Chiral Organocatalyst, Nucleophile | Enantioselective formation of a C3-substituted thioester |

| 2 | Cyclization | Intramolecular Friedel-Crafts reaction | Diastereoselective ring closure |

| 3 | Oxidation | m-CPBA | Retention of stereochemistry |

This table is a hypothetical representation and specific conditions and outcomes would need to be validated through experimental work.

Chemical Reactivity and Transformation of Isothiochroman 4 One 2,2 Dioxide

Reactions at the Carbonyl Group of Isothiochroman-4-one 2,2-dioxide

The carbonyl group undergoes typical reactions expected of ketones, including nucleophilic additions and reductions. These transformations provide pathways to modify the heterocyclic ring system, leading to a variety of derivatives.

This compound reacts with various nitrogen-based nucleophiles to form condensation products. For instance, its reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. Similarly, reactions with hydrazine (B178648) and phenylhydrazine (B124118) lead to the formation of hydrazones and phenylhydrazones, respectively. Enamines are formed through the reaction with secondary amines like pyrrolidine. These reactions typically proceed by the initial nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the final C=N double-bonded product.

Table 1: Condensation Reactions with N-Nucleophiles

| N-Nucleophile | Product Type |

|---|---|

| Hydroxylamine | Oxime |

| Hydrazine | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

Carbon nucleophiles, particularly those derived from active methylene (B1212753) compounds, can also react with the carbonyl group of this compound. The Knoevenagel condensation with malononitrile (B47326), for example, is facilitated by a base. In this reaction, the base abstracts a proton from malononitrile to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in a dicyanomethylene derivative. This reaction highlights the ability to form new carbon-carbon bonds at the C-4 position.

The ketone functionality can be selectively reduced to a secondary alcohol using standard reducing agents. wikipedia.org Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the C=O group to a CH-OH group while leaving the sulfone and the aromatic ring intact. libretexts.org This reduction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to give Isothiochroman-4-ol 2,2-dioxide. libretexts.org This alcohol can serve as a precursor for further synthetic modifications.

Electrophilic Substitution Reactions on the this compound Core

The methylene group at the C-3 position is highly activated by the adjacent sulfone and carbonyl groups, making its protons acidic and susceptible to removal by a base. The resulting carbanion is a nucleophile that can react with various electrophiles, leading to substitution at the C-3 position. wikipedia.org

A variety of functional groups can be introduced at the C-3 position through electrophilic substitution pathways. researchgate.net

Formylation: This is typically achieved via the Vilsmeier-Haack reaction, which introduces a -CHO group. researchgate.net

Bromination: Reaction with bromine can lead to the introduction of one or two bromine atoms at the C-3 position, yielding mono- and di-bromo derivatives.

Nitration: The use of nitrating agents can introduce a nitro group (-NO₂) at the activated C-3 position. researchgate.netsemanticscholar.org

Nitrosation: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) leads to the formation of a C-nitroso derivative.

Azo Coupling: Reaction with diazonium salts results in the formation of an azo compound, coupling the this compound core to an aryl group via a -N=N- linker.

Table 2: Electrophilic Substitution Reactions at C-3

| Reaction | Electrophile/Reagent | Functional Group Introduced |

|---|---|---|

| Formylation | Vilsmeier Reagent (POCl₃/DMF) | -CHO |

| Bromination | Bromine (Br₂) | -Br |

| Nitration | Nitrating Mixture | -NO₂ |

| Nitrosation | Nitrous Acid (HNO₂) | -NO |

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds. ijpcbs.com In the case of this compound, the reaction demonstrates high positional selectivity for the C-3 position. The reaction mechanism begins with the formation of the Vilsmeier reagent, a chloroiminium ion (also known as the Vilsmeier-Haack reagent), from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org

The this compound, acting as a nucleophile, specifically attacks the electrophilic Vilsmeier reagent from its C-3 position. This selectivity is due to the enhanced acidity and nucleophilicity of the C-3 carbon in the enol or enolate form, which is stabilized by the adjacent sulfone and carbonyl groups. The initial attack forms an iminium ion intermediate. Subsequent hydrolysis during the work-up procedure cleaves the iminium ion to yield the 3-formyl derivative of this compound. wikipedia.orgorganic-chemistry.org This regioselectivity makes the Vilsmeier-Haack reaction a reliable method for introducing a formyl group at this specific position, providing a key intermediate for further synthesis. researchgate.net

Photochemical Transformations of this compound

The photochemical reactivity of ketones is a well-established field, often involving the excitation of a non-bonding electron of the carbonyl oxygen to an antibonding π* orbital (n→π* transition), leading to a reactive triplet state. This excited state can participate in various reactions, including hydrogen abstraction and cycloadditions.

The reaction mechanism is proposed to be as follows:

Photoexcitation: this compound absorbs UV light, promoting the carbonyl group to an excited state.

Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from the solvent (e.g., isopropanol), generating a ketyl radical and an isopropanol-derived radical.

Dimerization: Two ketyl radicals combine to form the corresponding pinacol (B44631).

The presence of the strongly electron-withdrawing sulfone group at the 2-position is anticipated to significantly influence this process. The sulfone group can affect the energy of the n→π* transition and the reactivity of the resulting excited state. It is plausible that the electron-withdrawing nature of the sulfone group could enhance the electrophilicity of the carbonyl oxygen in the excited state, potentially facilitating hydrogen abstraction.

A hypothetical reaction scheme for the pinacol formation is presented below:

| Reactant | Solvent/Conditions | Probable Product |

| This compound | Isopropanol, UV irradiation | Isothiochroman-4-ol 2,2-dioxide and the corresponding Pinacol |

It is important to note that this is an inferred reaction pathway based on the known photochemistry of ketones. Experimental verification is necessary to confirm the formation and yield of these products for this compound.

Comparative Reactivity Studies of α-Ketomethylene Fragments in Related Systems

The α-ketomethylene group (the CH₂ group adjacent to the carbonyl) in β-keto sulfones is known for its enhanced acidity and reactivity due to the electron-withdrawing effects of both the carbonyl and the sulfonyl groups. In the context of this compound, this corresponds to the C3 methylene group.

The reactivity of this α-methylene group can be compared to that in related acyclic and cyclic systems. In acyclic β-keto sulfones, the α-protons are readily removed by a base to form a stabilized carbanion, which can then participate in various alkylation, acylation, and condensation reactions.

In cyclic systems like this compound, the conformational rigidity of the ring structure can influence the accessibility and reactivity of the α-protons. Compared to its non-oxidized counterpart, isothiochroman-4-one, the presence of the 2,2-dioxide moiety significantly increases the acidity of the C3 protons.

A qualitative comparison of the reactivity of the α-ketomethylene fragment in different systems is provided in the table below:

| Compound System | Structural Features | Expected α-Methylene Reactivity |

| Acyclic β-keto sulfones | Flexible chain | High, due to dual electron-withdrawing groups. |

| Isothiochroman-4-one | Cyclic, sulfide (B99878) at position 2 | Moderate, influenced by the sulfide group. |

| This compound | Cyclic, sulfone at position 2 | High, significantly enhanced by the strongly electron-withdrawing sulfone group and the carbonyl group. |

| Thiochroman-4-one (B147511) 1,1-dioxide | Isomeric cyclic sulfone | High, comparable to this compound, with potential minor differences due to ring strain and geometry. |

The enhanced reactivity of the α-ketomethylene group in this compound makes it a valuable synthon for further chemical modifications, allowing for the introduction of various substituents at the C3 position.

Derivatives of Isothiochroman 4 One 2,2 Dioxide

Synthesis of Substituted Isothiochroman-4-one 2,2-dioxide Analogs

The this compound framework has been successfully modified to include halogens, aromatic groups, and alkyl substituents.

Halogenated Derivatives

Halogenated derivatives of this compound have been synthesized, including monobrominated and dibrominated products. For instance, the bromination of benzo[1,2-d:4,5-d']bis( Current time information in Allegan County, US.ub.eduresearchgate.netthiadiazole) with bromine in hydrobromic acid at elevated temperatures yields the corresponding 4,8-dibromo derivative. mdpi.com While this specific example does not directly involve this compound, the methodology for aromatic bromination is relevant. One-pot halogenation approaches using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have also been developed for related heterocyclic systems. organic-chemistry.org

A general method for the synthesis of 3-halo-2-(methylthio)-4H-chromen-4-ones involves iodine-mediated cyclization followed by halogenation using NCS, NBS, or iodine. organic-chemistry.org This suggests that similar strategies could be applicable to the this compound scaffold.

Table 1: Synthesis of Halogenated Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Benzo[1,2-d:4,5-d']bis( Current time information in Allegan County, US.ub.eduresearchgate.netthiadiazole) | Br2, HBr, 120 °C, 18 h | 4,8-Dibromobenzo[1,2-d:4,5-d']bis( Current time information in Allegan County, US.ub.eduresearchgate.netthiadiazole) | mdpi.com |

| 1-(2-Benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones | I2, DCE, 80 °C; then NCS, NBS, or I2 | 3-Halo-2-(methylthio)-4H-chromen-4-ones | organic-chemistry.org |

Phenyl-Conjugated and Related Aromatic Analogs

The synthesis of phenyl-conjugated derivatives of this compound has been reported. researchgate.net These analogs are of interest for studying the electronic effects of the aryl substituent on the reactivity of the core structure. A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids using a palladium catalyst with XPhos as a ligand. nih.gov This methodology offers a broad scope for introducing various functionally substituted aryl groups onto the thiochromone (B8434766) scaffold and could potentially be adapted for the synthesis of phenyl-conjugated this compound analogs. nih.gov

Table 2: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Cross-Coupling

| 2-Sulfinyl-thiochromone | Arylboronic Acid | Catalyst System | Product | Yield | Reference |

| 2-Sulfinyl-thiochromone | Phenylboronic acid | Pd(OAc)2, XPhos, Zn(OTf)2 | 2-Phenyl-4H-thiochromen-4-one | Moderate to good | nih.gov |

| 2-Sulfinyl-thiochromone | (2,4-Dimethylphenyl)boronic acid | Pd(OAc)2, XPhos, Zn(OTf)2 | 2-(2,4-Dimethylphenyl)-4H-thiochromen-4-one | 50% | nih.gov |

Alkylated and Stereoisomeric Derivatives

The synthesis of alkylated and stereoisomeric derivatives, such as cis-1,3-dimethylisothiochroman 2,2-dioxides, has been explored. researchgate.net The synthesis of 1-methyl and 1,3-dimethylisothiochroman-4-ones has been reported, although these compounds were found to be unstable to light. researchgate.net Stereoselective syntheses are crucial for obtaining specific isomers. For example, a synthetic route to enantiopure cis-1,3-dimethyltetrahydroisoquinolines has been developed, which relies on the stereoselective opening of an oxazolidine (B1195125) ring and subsequent stereoselective hydrogenation. researchgate.net While this is a different heterocyclic system, the principles of stereocontrol are broadly applicable. The synthesis of all four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane was achieved through Sharpless asymmetric dihydroxylation followed by a Mitsunobu or Steglich reaction, demonstrating methods for controlling chirality. nih.gov

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions (FGI) are essential for modifying the this compound scaffold. researchgate.net These transformations allow for the conversion of one functional group into another, expanding the range of accessible derivatives. Common FGIs include nucleophilic substitutions, electrophilic additions, and oxidation-reduction reactions. ub.edu For example, hydroxyl groups can be converted to good leaving groups like halides or sulfonate esters, which can then be displaced by nucleophiles. vanderbilt.edu The reduction of a ketone, such as the one present in the this compound, to an alcohol is a common FGI. slideshare.net The resulting alcohol can then undergo further reactions, such as conversion to a halide. vanderbilt.edu

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

Spectroscopic and Computational Elucidation of Isothiochroman 4 One 2,2 Dioxide and Its Derivatives

Spectroscopic Characterization for Structural Assignment

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized compounds. For isothiochroman-4-one 2,2-dioxide and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify their structural integrity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netnih.gov

In the ¹H NMR spectrum of this compound derivatives, specific signals can be attributed to the different protons in the molecule. The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of each proton. Two-dimensional NMR techniques, such as DQF-COSY, HSQC, and HMBC, are often used to make unambiguous assignments of all proton and carbon signals. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. bas.bg The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their functionalization. For instance, the carbonyl carbon (C=O) typically appears at a characteristic downfield shift. bas.bg

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative of this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | 4.67 (d, J=14.9 Hz) | 54.1 |

| C-3 | 4.31 (s) | 67.2 |

| C-5 | 8.15 (d, J=7.9 Hz) | 135.2 |

| C-6 | 7.81 (t, J=7.6 Hz) | 129.5 |

| C-7 | 7.93 (t, J=7.7 Hz) | 135.8 |

| C-8 | 8.01 (d, J=7.8 Hz) | 128.5 |

| C-4a | - | 133.2 |

| C-8a | - | 131.0 |

| C=O | - | 185.0 |

Note: This table presents representative data for a derivative and specific values may vary between different derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.orgcore.ac.uk

In the IR spectrum of this compound, strong absorption bands corresponding to the carbonyl (C=O) and sulfone (SO₂) groups are expected. The C=O stretching vibration typically appears in the region of 1650-1800 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the SO₂ group are observed around 1150 cm⁻¹ and 1300 cm⁻¹, respectively. core.ac.uk The presence of these characteristic peaks provides strong evidence for the formation of the target molecule. researchgate.netlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O stretch | 1680 - 1720 |

| Sulfone | S=O asymmetric stretch | 1300 - 1350 |

| Sulfone | S=O symmetric stretch | 1140 - 1160 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and any substitutions on the ring system.

Mass Spectrometry (MS) for Molecular Framework Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The molecular ion peak in the mass spectrum confirms the molecular formula of the synthesized this compound derivative. nih.gov

X-ray Crystallography and Conformational Analysis

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of the molecule in the solid state. carleton.eduumass.edu

Analysis of Ring Conformations (e.g., distorted half-chair, twist-boat, preferred boat)

The six-membered heterocyclic ring of this compound is not planar and can adopt various conformations to minimize ring strain. msu.edulibretexts.org X-ray diffraction studies have revealed that derivatives of this compound can exist in several conformations, including a distorted half-chair, a twist-boat, or a preferred boat conformation. researchgate.netwikipedia.org

The specific conformation adopted is influenced by the substitution pattern on the ring and the packing forces within the crystal. researchgate.net For example, in some derivatives, the six-membered ring adopts a distorted half-chair conformation. researchgate.net In others, a twist-boat conformation is observed, which is a slightly more stable form of the boat conformation that relieves some steric hindrance. youtube.com The chair conformation is generally the most stable for cyclohexane (B81311) rings, but the presence of the heteroatoms and the ketone and sulfone groups in this compound leads to these alternative preferred conformations. libretexts.orgfiveable.me

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Stereochemical Insights from Crystal Structures

The stereochemistry of this compound and its derivatives has been elucidated through single-crystal X-ray diffraction studies, revealing key conformational features of the heterocyclic ring. In derivatives of isothiochromen-4-one 2,2-dioxide, the conformation of the six-membered ring is influenced by the nature and position of substituents. For instance, in one study, the six-membered ring of a functionalized isothiochromen-4-one 2,2-dioxide derivative was found to adopt a distorted half-chair conformation. researchgate.netresearchgate.net However, for other derivatives, a twist-boat conformation of the six-membered ring was observed, with deviations of the sulfur and a carbon atom from the mean plane of the remaining atoms of the ring. researchgate.netresearchgate.net

In the case of cis-1,4-dimethylisothiochroman 2,2-dioxide, X-ray analysis demonstrated a preferred boat conformation for the S-heterocycle. rsc.org This preference is a significant finding, as it deviates from the more common chair conformation observed in many six-membered heterocyclic systems. The crystal structure of cis-1,4-dimethylisothiochroman 2,2-dioxide was solved and refined, providing precise data on bond lengths and angles that dictate this conformational preference. rsc.org The study also highlighted that for the 1,4- and 1,3-dimethyl sulphones, the cis- and trans-forms, respectively, are the more thermodynamically stable stereoisomers. rsc.org

The table below summarizes the crystallographic data for a representative derivative, cis-1,4-dimethylisothiochroman 2,2-dioxide.

Table 1: Crystallographic Data for cis-1,4-dimethylisothiochroman 2,2-dioxide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.44 ± 0.01 |

| b (Å) | 15.90 ± 0.02 |

| c (Å) | 8.22 ± 0.01 |

| β (°) | 114.37 ± 0.2 |

| Z | 4 |

Data sourced from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org

Quantum Chemical and Computational Studies

Quantum chemical and computational methods have proven invaluable in understanding the electronic structure, stability, and reactivity of this compound and its derivatives. These theoretical approaches complement experimental findings and provide insights into phenomena that are difficult to observe directly.

Calculation of Tautomeric Equilibria and Isomer Stability (e.g., oxime-oxo vs. nitroso-hydroxy)

Computational studies have been employed to investigate the tautomeric equilibria in derivatives of this compound, such as the oxime derivatives. researchgate.netresearchgate.net A notable example is the study of the equilibrium between the oxime-oxo tautomer and the nitroso-hydroxy tautomer. researchgate.netresearchgate.net Quantum-chemical calculations performed at the B3LYP/aug-cc-pVDZ level of theory indicated that the oxime-oxo tautomer is more stable than the nitroso-hydroxy tautomer. researchgate.net This theoretical finding is in agreement with experimental crystal data. researchgate.net The greater stability of the oxime-oxo form is a key factor in determining the reactivity and potential biological activity of these compounds. The preference for one tautomer over another can significantly influence the types of reactions the molecule will undergo and how it interacts with biological targets.

The oxime-nitrone tautomerism has also been a subject of high-level DFT calculations, revealing that the isomerization is more favorable through a bimolecular process involving two oxime molecules, which challenges the commonly accepted thermal 1,2-H-shift mechanism. csic.esrsc.org While the nitrone tautomer is less stable, its higher reactivity can make it the predominant species in certain nucleophilic addition reactions. csic.esrsc.org

Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) has been a powerful tool for elucidating the reaction pathways and analyzing the transition states of reactions involving this compound. DFT calculations can map out the energy landscape of a reaction, identifying the most probable mechanism and the energy barriers that must be overcome. researchgate.net For example, DFT has been used to study the electrophilic substitution reactions of isothiochromen-4-one 2,2-dioxide derivatives, providing insights into the regioselectivity and reactivity of these compounds. researchgate.netresearchgate.net By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathways and design more efficient synthetic routes.

Conformational Landscape Exploration and Energy Minima Determination

Understanding the conformational landscape of this compound and its derivatives is crucial for predicting their chemical and biological properties. Computational methods are used to explore the different possible conformations of these molecules and to determine their relative energies. researchgate.netresearchgate.net As mentioned earlier, studies have identified both distorted half-chair and twist-boat conformations for the six-membered ring in different derivatives. researchgate.netresearchgate.net By calculating the energy minima for these various conformations, researchers can determine the most stable and, therefore, the most likely structures to be present under given conditions. This information is vital for understanding the molecule's reactivity and its ability to bind to biological targets.

Molecular Docking for Catalyst Screening and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govd-nb.info In the context of this compound, molecular docking has been utilized for catalyst screening in synthetic reactions and for studying ligand-receptor interactions in biological systems. nih.gov For instance, docking studies have been employed to investigate the binding of thiochroman-4-one (B147511) derivatives to the active site of enzymes like N-myristoyltransferase (NMT), a potential antifungal target. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of more potent inhibitors. nih.govnih.gov

The table below provides a summary of computational methods and their applications in the study of this compound and its derivatives.

Table 2: Computational Methods and Their Applications

| Computational Method | Application | Key Findings |

|---|---|---|

| Quantum Chemical Calculations (B3LYP/aug-cc-pVDZ) | Tautomeric Equilibria | The oxime-oxo tautomer is more stable than the nitroso-hydroxy tautomer. researchgate.net |

| Density Functional Theory (DFT) | Reaction Pathway and Transition State Analysis | Elucidates favorable reaction pathways and regioselectivity in electrophilic substitution reactions. researchgate.netresearchgate.netresearchgate.net |

| COSMO-RS | Solvent Effects on Reaction Mechanisms | Predicts optimal solvents to enhance reaction yields and selectivity. scm.comrsc.orgresearchgate.net |

| Conformational Analysis | Exploration of Conformational Landscape | Identifies stable conformations such as distorted half-chair and twist-boat. researchgate.netresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| cis-1,4-dimethylisothiochroman 2,2-dioxide |

| Isothiochromen-4-one 2,2-dioxide |

| Thiochroman-4-one |

Biological Activity and Medicinal Chemistry Investigations of Isothiochroman 4 One 2,2 Dioxide Analogs

Broad Spectrum Biological Activities Associated with Sulfone-Containing Heterocycles

The incorporation of a sulfone group into a heterocyclic ring system, as seen in isothiochroman-4-one 2,2-dioxide and its analogs, gives rise to a class of compounds with remarkable chemical properties and diverse biological activities. nih.govnih.gov Cyclic sulfones are recognized as important pharmacophores in the development of novel therapeutic agents. nih.gov The structural class of thiochromanones, which are sulfur-containing bioisosteres of the naturally abundant chromones, has been less explored but holds significant promise. nih.gov

Investigations into thiochroman-4-one (B147511) derivatives and their corresponding sulfones (1,1-dioxides) have revealed a wide range of biological actions. These include antiprotozoal, antioxidant, and anticancer properties. nih.gov Notably, derivatives of 4H-thiochromen-4-one 1,1-dioxide have been synthesized and evaluated for their potent activity against parasites responsible for major tropical diseases, such as leishmaniasis, malaria, and trypanosomiasis. nih.govnih.gov The mechanism of action in these cases is often linked to the induction of oxidative stress within the parasite cells. nih.govnih.gov This broad bioactivity highlights the potential of the thiochromanone sulfone scaffold as a privileged structure in drug discovery.

Anticancer Potential of this compound Derivatives

The search for novel anticancer agents has led researchers to explore various heterocyclic scaffolds, including thiochromanones and their sulfone derivatives.

Analogs of this compound, specifically derivatives of the isomeric thiochroman-4-one, have demonstrated significant anticancer activity. In one study, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives were synthesized and submitted to the National Cancer Institute (NCI) for evaluation against a panel of 60 human tumor cell lines. nih.gov The results indicated that compounds featuring the thiochromanone skeleton generally exhibited noteworthy anticancer activity. nih.gov

The antiproliferative activity of these compounds was observed across various cancer types, showcasing the potential of this chemical class. The α,β-unsaturated carbonyl system present in these arylidene derivatives is a recognized pharmacophoric group contributing to anticancer effects. nih.gov

Table 1: Anticancer Activity of Selected Thiochroman-4-one Analogs

Specific IC50 or growth inhibition data for this compound derivatives are not available in the reviewed literature. The data below pertains to structurally related thiochroman-4-one analogs.

| Compound | Cancer Cell Line Panel | Activity |

|---|

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. The intrinsic pathway of apoptosis is centrally regulated by the mitochondria. nih.gov Stress signals, such as those induced by chemotherapeutic agents, can lead to the permeabilization of the mitochondrial outer membrane, releasing factors like cytochrome c that activate the caspase cascade, ultimately leading to cell death. nih.govnih.gov

Studies on bioactive sulfone-containing heterocycles suggest that their mode of action often involves targeting this mitochondrial pathway. For instance, investigations into 4H-thiochromen-4-one 1,1-dioxide derivatives as antiparasitic agents revealed that their efficacy stems from causing a significant increase in reactive oxygen species (ROS) and inducing strong mitochondrial perturbation. nih.govnih.gov This disruption of the cell's homeostatic balance leads to parasite death. nih.govnih.gov Such a mechanism, centered on mitochondrial dysfunction, is a hallmark of the intrinsic apoptotic pathway and suggests that anticancer analogs of this compound may operate through a similar mechanism, inducing apoptosis in cancer cells via mitochondrial-mediated pathways.

Antimicrobial Efficacy

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Sulfone-containing heterocycles, including analogs of this compound, have emerged as a promising area of research in this field.

Derivatives of the related thiochroman-4-one scaffold have been synthesized and tested for their ability to inhibit bacterial growth. A study focusing on pyrazole (B372694) and isoxazole (B147169) derivatives of thiochroman-4-one demonstrated in vitro inhibitory activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas fluorescens) bacteria. nih.govsigmaaldrich.com The pyrazole derivative of thiochroman-4-one was identified as the most potent inhibitor of B. subtilis growth in the series. nih.govsigmaaldrich.com These findings indicate that the thiochromanone core can be successfully modified to create derivatives with significant antibacterial properties.

Table 2: Antibacterial Activity of Selected Thiochroman-4-one Analogs

| Compound Class | Bacterial Strain | Activity Noted |

|---|---|---|

| Pyrazole derivatives of thiochroman-4-one | Bacillus subtilis (Gram-positive) | Effective growth inhibition observed. nih.govsigmaaldrich.com |

The thiochroman-4-one skeleton has also proven to be a valuable template for the development of novel antifungal agents. Researchers have identified N-myristoyltransferase (NMT), an enzyme crucial for fungal viability, as a key target. A series of thiochroman-4-one derivatives were investigated as NMT inhibitors. nih.gov

These compounds displayed potent antifungal activity against a range of human fungal pathogens. One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against Candida albicans. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the thiochroman-4-one ring tended to enhance antifungal activity. nih.gov The efficacy of these compounds, which was superior to the standard antifungal drug fluconazole (B54011) in some cases, underscores the potential of this scaffold in addressing fungal infections. nih.gov

Table 3: Antifungal Activity of Selected Thiochroman-4-one Analogs

| Compound Class/Derivative | Fungal Pathogen | MIC (μg/mL) |

|---|---|---|

| Thiochroman-4-one derivative (Compound 22) | Candida albicans | 0.5 nih.gov |

| Thiochroman-4-one derivatives | Cryptococcus neoformans | Activity demonstrated nih.gov |

| Thiochroman-4-one derivatives | Epidermophyton floccosum | Activity demonstrated nih.gov |

Enzyme Inhibition Studies

The therapeutic potential of a compound is often rooted in its ability to selectively inhibit enzymes that are critical for the progression of a disease. Analogs of this compound have been the subject of various studies to determine their efficacy as enzyme inhibitors.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial drugs. nih.gov It is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govmdpi.com The GyrB subunit possesses ATPase activity, which powers the enzyme's function. nih.gov

Analogs of this compound have been designed and evaluated as inhibitors of DNA Gyrase B, often as analogs of coumarin (B35378) inhibitors. researchgate.net Research has shown that replacing the coumarin core with a 1,2-benzooxathiin 2,2-dioxide scaffold can lead to improved inhibitory potency against the supercoiling activity of DNA gyrase. researchgate.net While some novel derivatives demonstrated potent binding to the Gyrase B protein, with IC₅₀ values ranging from 0.07 to 1.8 μM, this did not always translate to significant antibacterial activity. researchgate.net However, specific compounds were identified with notable antibacterial action against M. tuberculosis, showing a minimum inhibitory concentration (MIC) of 2.5 μg/ml. researchgate.net

Further modifications to related novel bacterial type II topoisomerase inhibitors (NBTIs) have yielded significant enhancements in potency. The introduction of halogenated phenyl groups at a key position has been particularly successful. The inhibitory potency against S. aureus DNA gyrase was shown to increase with the size of the halogen substituent, a trend indicative of the formation of halogen bonds with the target enzyme. nih.gov

| Compound | R-Group (p-substituted phenyl) | S. aureus DNA Gyrase IC₅₀ (μM) | E. coli DNA Gyrase IC₅₀ (μM) |

|---|---|---|---|

| NBTI Analog 1 | p-chloro phenyl | Low Nanomolar Range | Data not specified |

| NBTI Analog 2 | p-bromo phenyl | 0.007 | Data not specified |

| NBTI Analog 3 | p-iodo phenyl | 0.011 | Data not specified |

These results highlight that p-bromo and p-iodo phenyl derivatives are among the most potent NBTIs reported against S. aureus DNA gyrase to date. nih.gov The major driving force for the binding of these right-hand side (RHS) moieties is believed to be a halogen bonding interaction between the halogen atom and the backbone carbonyl oxygen of Ala68 residues from both GyrA subunits. nih.gov

Beyond DNA gyrase, structurally related compounds have been investigated for their effects on other critical enzymes. Derivatives of 4H-thiochromen-4-one 1,1-dioxide, which feature a similar sulfone group, have shown promising activity against parasites responsible for major tropical diseases. nih.gov

A key target in this context is trypanothione (B104310) reductase (TR), an enzyme vital for regulating oxidative stress in Trypanosomatidae family parasites. nih.gov This enzyme is considered a viable chemotherapeutic target. nih.gov Studies have demonstrated that analogs of quinones and naphthoquinones, such as plumbagin (B1678898) and menadione, exhibit significant antitrypanosomal activity through their high affinity for TR. nih.gov The 4H-thiochromen-4-one 1,1-dioxide core, considered an isosteric and allosteric modification of naphthoquinones, has been shown to be a potent and selective inhibitor of TR. nih.gov These compounds act as noncompetitive inhibitors, disrupting the parasite's ability to manage oxidative stress. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target, such as an enzyme or a receptor. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how modifications to a molecule's structure influence its biological potency. Through the synthesis and evaluation of a series of analogs, researchers can identify the key structural motifs responsible for the desired therapeutic effect.

In the context of this compound analogs, SAR studies have been instrumental in elucidating the features that contribute to their activity as inhibitors of various enzymes, including bacterial DNA gyrase B. researchgate.net These studies involve the systematic modification of different parts of the molecule, including the aromatic ring, the heterocyclic ring, and the substituents attached to them.

Elucidation of Critical Structural Features for Enhanced Therapeutic Activity

The this compound scaffold presents several key positions where structural modifications can be made to modulate biological activity. Research into analogs of this scaffold has revealed several critical structural features that are essential for enhanced therapeutic activity.

One of the most significant findings is the importance of the sulfonyl group (SO2) . The oxidation of the sulfur atom to a sulfone is a recurring theme in the enhancement of biological activity in related thiochromanone scaffolds, suggesting its crucial role in the this compound core as well. researchgate.net This is exemplified in studies on related thiochroman-4-one derivatives, where compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity. researchgate.net

Furthermore, substitutions on the aromatic ring have been shown to significantly impact potency. For instance, in a series of thiochroman-4-one derivatives, fluorine substitution at the C-6 position led to a notable increase in leishmanicidal activity. nih.gov This highlights the potential for tuning the electronic properties and steric bulk of this part of the molecule to optimize interactions with the target protein.

The following table summarizes the impact of key structural modifications on the biological activity of this compound and its closely related analogs.

| Compound/Analog | Target/Activity | Key Structural Feature | Observed Effect on Potency | Reference |

| This compound analogs | Gyrase B Inhibition | Isothiochroman (B1214466) 2,2-dioxide core | Serves as a coumarin analogue | researchgate.net |

| Thiochroman-4-one derivatives | Antileishmanial | Vinyl sulfone moiety | High antileishmanial activity | researchgate.net |

| Thiochroman-4-one derivatives | Antileishmanial | Fluorine at C-6 | Increased activity | nih.gov |

| Thiochroman-4-one derivatives | Antileishmanial | Removal of sulfone or double bond | Decreased activity | researchgate.net |

These findings underscore the importance of a systematic approach to modifying the this compound scaffold to enhance its therapeutic potential.

Design Principles for Optimizing Bioavailability and Efficacy

Modulating Lipophilicity: The balance between a molecule's hydrophilicity and lipophilicity (its "water-loving" and "fat-loving" nature) is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Introducing or modifying substituents on the aromatic ring can alter the lipophilicity of this compound analogs. For example, the addition of polar groups like hydroxyl or carboxyl groups can increase water solubility, which may be beneficial for oral absorption, while the addition of non-polar groups like alkyl or aryl groups can increase lipid solubility, potentially enhancing membrane permeability.

Introducing Polar Moieties: The introduction of polar functional groups can also serve to improve the solubility and pharmacokinetic properties of these compounds. In the development of coumarin antibiotic inhibitors of bacterial DNA gyrase, the addition of carboxyl or basic amino groups to the core structure was explored to improve antibacterial activity, a strategy that could be applicable to this compound analogs. researchgate.net

Metabolic Stability: The metabolic stability of a drug is another crucial factor influencing its bioavailability and duration of action. The this compound scaffold may be subject to metabolic transformations in the body. Medicinal chemists can design analogs with improved metabolic stability by blocking potential sites of metabolism. This can be achieved by introducing substituents that sterically hinder the approach of metabolic enzymes or by replacing metabolically labile groups with more stable ones.

The table below outlines some of the key design principles and their potential impact on the properties of this compound analogs.

| Design Principle | Structural Modification | Potential Impact |

| Modulate Lipophilicity | Addition of polar or non-polar substituents on the aromatic ring | Improved absorption and distribution |

| Enhance Solubility | Introduction of polar functional groups (e.g., -OH, -COOH, -NH2) | Increased bioavailability |

| Improve Metabolic Stability | Blocking of potential metabolic sites | Prolonged duration of action |

By carefully considering these design principles, medicinal chemists can rationally design and synthesize novel this compound analogs with optimized potency, bioavailability, and efficacy, paving the way for the development of new and effective therapeutic agents.

Advanced Analytical Techniques in Isothiochroman 4 One 2,2 Dioxide Research

Chromatographic Separation Techniques

Chromatographic techniques form the bedrock of analytical chemistry for Isothiochroman-4-one 2,2-dioxide, enabling the separation of the compound from starting materials, by-products, and impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the non-volatile analysis of cyclic sulfones, offering high resolution and sensitivity for purity determination and quantitative measurement. For this compound, reversed-phase HPLC is the most probable method of choice. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid modifier to ensure good peak shape.

While specific HPLC parameters for this compound are not widely published, typical conditions for related cyclic sulfones can be inferred. For instance, the analysis of similar heterocyclic sulfones often employs gradient elution to effectively separate compounds with a range of polarities. nih.govmdpi.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring within the isothiochroman (B1214466) structure provides a suitable chromophore.

Table 1: Representative HPLC Conditions for Analysis of Related Cyclic Sulfones

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or 30 °C |

This table represents typical starting conditions for method development based on the analysis of structurally similar compounds.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Given the melting point of Isothiochroman-4-one (56-57°C) and its predicted boiling point, it is amenable to GC analysis. researchgate.net This method is particularly useful for monitoring reaction completion and detecting volatile impurities that may be present in a sample.

A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For a moderately polar compound like this compound, a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would likely provide good chromatographic resolution.

Supercritical Fluid Chromatography (SFC) for Green Analytical Separations

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, primarily utilizing supercritical carbon dioxide as the mobile phase. researchgate.netshimadzu.com This technique offers advantages such as faster analysis times and reduced organic solvent consumption. rsc.org SFC is particularly well-suited for the separation of chiral compounds and can be applied to the analysis and purification of molecules like this compound, especially if chiral derivatives were to be synthesized.

In SFC, a modifier, typically an alcohol like methanol, is added to the supercritical CO2 to increase the mobile phase's solvating power for polar analytes. The separation is influenced by pressure, temperature, and modifier concentration.

Hyphenated Techniques for Comprehensive Chemical Profiling

To gain deeper structural insights, chromatographic systems are often coupled with mass spectrometry, a technique known as hyphenation. This provides not only separation but also mass information, allowing for definitive identification of components in a mixture.

GC-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of MS. shimadzu.com This technique is invaluable for identifying unknown impurities and confirming the identity of the main compound by comparing its mass spectrum to library data or theoretical fragmentation patterns. uqam.ca For this compound, GC-MS would provide the retention time from the GC and a mass spectrum that includes the molecular ion peak and characteristic fragment ions, offering a high degree of confidence in its identification. The technique is also highly sensitive, enabling the detection and quantification of trace-level volatile or semi-volatile impurities. nih.gov

Table 2: Predicted GC-MS Parameters for this compound

| Parameter | Typical Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table outlines a hypothetical GC-MS method for initial analysis.

LC-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful tool for the analysis of complex mixtures containing non-volatile, polar, or thermally labile compounds. shimadzu.comuqam.ca For the analysis of this compound, especially in the context of reaction monitoring or stability studies where a variety of related substances might be present, LC-MS is indispensable.

An electrospray ionization (ESI) source is commonly used in LC-MS to generate ions from the eluting compounds before they enter the mass analyzer. Both positive and negative ion modes would be explored to determine the optimal ionization conditions for this compound and its potential by-products. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown compounds.

High-Resolution Spectroscopic Techniques

The comprehensive characterization of "this compound" relies on a suite of advanced analytical methods. High-resolution spectroscopic techniques are indispensable for confirming its molecular identity, elucidating its intricate three-dimensional structure, and performing non-invasive analysis. These methods provide unparalleled detail at the molecular level, forming the cornerstone of modern research into this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with exceptional precision, making it a definitive tool for establishing the elemental composition of novel compounds like this compound. fiveable.menih.gov Unlike low-resolution mass spectrometry which provides a nominal integer mass, HRMS can determine molecular masses to several decimal places. libretexts.org This high degree of accuracy is crucial because the precise mass of an atom is not an integer but a unique value based on its isotopic composition (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org

By measuring the exact mass of the molecular ion, HRMS provides a molecular formula with high confidence. fiveable.me For this compound, the molecular formula is C₉H₈O₃S. nih.gov The theoretical exact mass for the monoisotopic peak of this formula can be calculated with high precision. An experimentally determined value from an HRMS instrument that matches this theoretical mass to within a few parts per million (ppm) error confirms the elemental composition unambiguously. fiveable.menih.gov This capability allows researchers to differentiate between compounds that may have the same nominal mass but different elemental formulas. libretexts.org

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈O₃S |

| Theoretical Exact Mass (Monoisotopic) | 196.020 g/mol |

| Analysis Mode | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Calculated m/z for [C₉H₉O₃S]⁺ | 197.0272 |

| Hypothetical Found m/z | 197.0270 |

| Hypothetical Mass Error | -1.0 ppm |

This interactive table presents the theoretical data used to confirm the identity of this compound via HRMS. The "Found" and "Mass Error" values are hypothetical examples illustrating typical results from such an analysis.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Elucidation

While HRMS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity and spatial arrangement of atoms, making it essential for complete structural elucidation. researchgate.netelsevier.com The complexity of this compound necessitates the use of advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR, including ¹H (proton) and ¹³C (carbon) spectra, offers the initial blueprint of the structure. memphis.edu The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For an unambiguous assignment of all proton and carbon signals, 2D NMR techniques are employed. emerypharma.comnd.edu

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps establish the sequence of protons within the aliphatic portion of the isothiochroman ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons. nd.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This technique is crucial for piecing the molecular puzzle together, as it connects fragments identified by COSY and identifies the positions of non-protonated (quaternary) carbons, such as the carbonyl carbon (C=O) and the carbons of the aromatic ring that are part of the fused structure. nd.edu

Table 2: Predicted 2D NMR Correlations for this compound

| NMR Experiment | Key Correlations | Purpose |

| COSY | H1 ↔ H3 | Confirms connectivity in the thio-ring. |

| HSQC | H1 ↔ C1, H3 ↔ C3, H5-H8 ↔ C5-C8 | Assigns all protonated carbons. |

| HMBC | H1 ↔ C3, C4, C4a, C8a | Connects the CH₂ at position 1 to the ketone and the fused ring system. |

| H3 ↔ C1, C4, C4a | Confirms the position of the CH₂ group adjacent to the sulfone. | |

| H5 ↔ C7, C8a | Establishes connectivity within the aromatic ring. | |

| H8 ↔ C6, C4a | Further confirms aromatic and fused ring structure. |

This interactive table outlines the expected key correlations from various 2D NMR experiments that would be used to confirm the complete chemical structure of this compound.

Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy for Non-Destructive Analysis

Vibrational spectroscopy techniques, including Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy, are valuable for identifying functional groups and for non-destructive analysis. nih.gov

Mid-Infrared (MIR) Spectroscopy , often referred to as standard infrared (IR) spectroscopy, probes the fundamental vibrations of molecules. cbrnetechindex.com The MIR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The most prominent peaks are from the sulfone (SO₂) and ketone (C=O) groups. researchgate.net The sulfone group gives rise to two distinct, strong stretching bands: an asymmetric stretch and a symmetric stretch. researchgate.net The carbonyl group of the ketone also produces a strong, sharp absorption band. worldagroforestry.org These characteristic peaks provide rapid confirmation of the presence of these functional groups within the molecule.

Near-Infrared (NIR) Spectroscopy measures the overtones and combination bands of the fundamental vibrations observed in the MIR region. researchgate.net While MIR spectra are often used for detailed functional group identification, NIR spectroscopy's main advantages are its speed, non-destructive nature, and minimal sample preparation requirements. researchgate.net It is exceptionally well-suited for the rapid qualitative and quantitative assessment of bulk materials. nih.govthermofisher.com In the context of this compound research, NIR could be employed for at-line or in-line process monitoring during synthesis to assess purity or reaction completion without the need to extract and prepare samples, thereby saving significant time and resources. thermofisher.com

Table 3: Characteristic Mid-Infrared (MIR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | ~1715 |

| Sulfone (SO₂) | Asymmetric Stretching | ~1320 |

| Sulfone (SO₂) | Symmetric Stretching | ~1125 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Aliphatic C-H | Stretching | ~2950-2850 |

This interactive table summarizes the primary vibrational frequencies expected in the MIR spectrum, which serve as a fingerprint for the key functional groups present in this compound.

Applications in Organic Synthesis and Materials Science

Isothiochroman-4-one 2,2-dioxide as a Versatile Synthetic Building Block

This compound serves as a key intermediate in organic synthesis due to the reactivity of the methylene (B1212753) group adjacent to the sulfonyl and carbonyl functions. This inherent reactivity allows for a variety of chemical transformations, making it a foundational molecule for creating a range of derivatives.

The chemical utility of this compound is well-demonstrated by its role as a precursor to a variety of substituted isothiochromane derivatives. The presence of the sulfone group significantly acidifies the protons on the adjacent C-3 carbon, facilitating reactions with electrophiles.

For instance, the compound can undergo controlled halogenation. Reaction with one equivalent of bromine in methanol (B129727) or with N-bromosuccinimide (NBS) in acetic acid selectively yields the monobrominated product, 3-bromo-1H-isothiochromen-4(3H)-one 2,2-dioxide. researchgate.net Increasing the amount of the halogenating agent, such as using an excess of bromine in methanol, leads to the formation of the gem-dihalogenated product, 3,3-dibromo-1H-isothiochromen-4(3H)-one 2,2-dioxide. researchgate.net

Furthermore, the C-3 position can be functionalized through formylation. A convenient method for this transformation involves reacting this compound with dimethylformamide dimethylacetal (DMF-DMA), which introduces a reactive enaminone-like functionality into the molecule. researchgate.net These reactions underscore the compound's value as a starting material for generating more complex and functionally diverse isothiochromane structures.

Table 1: Selected Electrophilic Substitution Reactions

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Br₂ (1 equiv.) in MeOH or NBS in AcOH | 3-bromo-1H-isothiochromen-4(3H)-one 2,2-dioxide |

| This compound | Br₂ (excess) in MeOH | 3,3-dibromo-1H-isothiochromen-4(3H)-one 2,2-dioxide |

The reactivity of this compound and its derivatives extends to the construction of fused, or condensed, heterocyclic systems. The functional handles introduced, such as the formyl group derivative, serve as key intermediates for cyclization reactions.

The 3-[(dimethylamino)methylene] derivative, for example, can react with various nitrogen-containing nucleophiles to build new heterocyclic rings fused to the isothiochromane framework. researchgate.net This type of condensation chemistry is a powerful strategy for accessing novel and complex polycyclic scaffolds that are of interest in medicinal chemistry and materials science. While specific examples of condensed systems derived directly from this compound are specialized, the principle is well-established with analogous six-membered sulfur-containing heterocycles like thiopyran-3-one 1,1-dioxides, which are used to synthesize N,O,S-heterocycles. researchgate.net

This compound is a cyclic representative of the β-keto sulfone class of compounds. β-Keto sulfones are known for their synthetic utility, which stems from the electron-withdrawing nature of the sulfonyl group. This group enhances the acidity of the α-protons, making them susceptible to deprotonation and subsequent reaction with a wide range of electrophiles.

The synthesis of β-keto sulfones can be achieved through various methods, such as the iron-catalyzed oxidative sulfonylation of enol acetates with sulfonyl hydrazides. organic-chemistry.org This modern, environmentally benign approach highlights the importance of the β-keto sulfone motif in organic chemistry. organic-chemistry.org The reactivity of this compound at its C-3 position is a direct consequence of it belonging to this class of compounds, where the sulfonyl group activates the adjacent methylene group for chemical modification. researchgate.netresearchgate.net

Design and Development of Ligands for Transition Metal Catalysis (general concept applicable to derivatives)

While this compound itself is not typically used as a ligand, its derivatives represent a platform for designing novel ligands for transition metal catalysis. researchgate.net The field has seen a surge of interest in ligands that are not merely passive "spectators" but actively participate in the catalytic cycle. nih.gov Sulfur-containing heterocycles are a key component in the design of such ligands, particularly for palladium-catalyzed cross-coupling reactions. nih.govuva.es

Derivatives of this compound could be conceptually modified to chelate to a metal center. For example, the carbonyl group could be converted into an imine or related nitrogen-containing function, creating an N,S-type bidentate ligand. Such ligands could stabilize various oxidation states of transition metals like palladium, rhodium, or copper, which are workhorses in catalytic transformations. researchgate.net The development of N,S-heterocyclic carbene (NSHC) palladium complexes from thiazole-based precursors demonstrates the viability of using sulfur-containing rings to construct robust and effective catalysts for C-C coupling reactions. nih.gov The rigid backbone of the isothiochromane skeleton could impart specific steric and electronic properties to a metal catalyst, potentially influencing the selectivity and efficiency of chemical reactions.

Investigations in Photophysical Chemistry and Electron-Withdrawing Effects

The photophysical properties of a molecule are intrinsically linked to its electronic structure. In this compound, the sulfonyl (SO₂) group plays a dominant role in defining these characteristics. The sulfonyl group is a powerful electron-withdrawing group, a property that arises from the high electronegativity of the oxygen atoms and the potential for pπ-dπ overlap with the sulfur atom. researchgate.net

This strong inductive and resonance effect significantly lowers the energy of the adjacent molecular orbitals. The acidity of the α-protons in β-keto sulfones, for instance, is a direct chemical manifestation of this electron-withdrawing nature. researchgate.net In studies of mannosylations, sulfonyl groups were found to be more strongly electron-withdrawing than acyl groups, an effect that stabilized reaction intermediates. nih.gov This stabilization of negative charge or electron-deficient centers is a key feature of the sulfonyl group. researchgate.net

While specific photophysical studies on this compound are not widely reported, its core structure can be compared to other systems containing electron-withdrawing groups. The presence of the sulfone and ketone functionalities creates a polarized molecule with potential for interesting electronic transitions. Further derivatization, for instance by introducing chromophores, could lead to materials with specific absorption and emission properties, making them candidates for investigation in materials science as sensors or photofunctional molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isothiochroman-4-one 2,2-dioxide to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, using anhydrous solvents (e.g., THF or DMF) and Lewis acid catalysts (e.g., AlCl₃) may enhance cyclization efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purification via recrystallization or column chromatography with gradient elution can improve purity. Comparative studies of similar dioxathiolane derivatives suggest that methyl substituents influence reaction kinetics and product stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ring structure and substituent positions.

-

Infrared (IR) Spectroscopy : Identification of S=O and C=O stretching vibrations (~1150 cm⁻¹ and ~1700 cm⁻¹, respectively).

-

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

-

X-ray Crystallography : For definitive structural confirmation using programs like SHELXL (see ). Ensure proper crystal growth via slow evaporation in aprotic solvents.

Spectroscopic Parameter Expected Range/Peak Purpose ¹H NMR (δ, ppm) 2.5–3.5 (ring protons) Ring conformation ¹³C NMR (δ, ppm) 180–185 (C=O) Carbonyl group IR (cm⁻¹) 1140–1160 (S=O) Sulfone group

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR Experiments : To detect ring puckering or pseudorotation (see ).